3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
“3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound . It is a derivative of furan and thiophene, two aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of “this compound” derivatives involves the reaction of 2-acetylfuran with the appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This process is known as the Claisen-Schmidt condensation reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring and a thiophene ring connected by a prop-2-en-1-one chain . The presence of these functional groups may contribute to its biological activities .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C11H8O2S, and it has a molecular weight of 204.25 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Photophysical Properties
Research conducted by Kumari et al. (2017) examined the absorption and fluorescence characteristics of 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives. The study found significant solvatochromic effects in various solvents, indicating strong intramolecular charge transfer interactions. This highlights the molecule's potential in photophysical applications due to the stabilization in the singlet excited state compared to the ground state (Kumari et al., 2017).
Synthesis and Chemical Properties
Baichurin et al. (2019) explored the synthesis of geminally activated nitro dienes derived from 3-(furan-2-yl) and 3-(thiophen-2-yl)prop-2-enals. This work contributes to the understanding of the molecule's synthesis and its various derivatives, expanding its potential in chemical synthesis (Baichurin et al., 2019).
Antioxidant Potential
Prabakaran et al. (2021) synthesized and examined a series of derivatives of this compound for their antioxidant properties. The study indicated the compounds' potential as antioxidants, with in vitro testing confirming their effectiveness (Prabakaran et al., 2021).
Electrochemical Applications
Mo et al. (2015) investigated the use of 2-(thiophen-2-yl)furan in electrochemical applications, particularly for supercapacitors. The study revealed enhanced capacitance properties of its polymer, suggesting its utility in energy storage devices (Mo et al., 2015).
Synthesis of Hydroxy Pyrazolines
Parveen et al. (2008) focused on the transformation of this compound into hydroxy pyrazolines, highlighting its versatility in chemical synthesis and potential pharmaceutical applications (Parveen et al., 2008).
Molecular Docking and Antibacterial Activity
A study by Khumar et al. (2018) utilized this compound in the synthesis of novel pyrazole derivatives, which were then evaluated for their antibacterial activity. The molecular docking studies provided insights into the binding interactions of these compounds with bacterial proteins, suggesting potential applications in the development of new antibacterial agents (Khumar et al., 2018).
Mechanism of Action
While the exact mechanism of action for “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” is not specified, similar compounds have been found to exhibit inhibitory activity against tyrosinase, an enzyme involved in melanogenesis . This suggests potential applications in the development of antipigmentation agents .
Future Directions
The potential future directions for “3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications. For instance, its inhibitory activity against tyrosinase suggests it could be a candidate for the development of antipigmentation agents .
Properties
IUPAC Name |
3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJEICCLQDYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385723 |
Source
|
Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-96-9 |
Source
|
Record name | 3-(Furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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